Hispolon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Hispolon is a naturally occurring compound found in Phellinus linteus, a type of medicinal mushroom traditionally used in East Asian medicine []. Recent scientific research has focused on its potential application as an anticancer agent.

Antitumor Effects

Studies have shown that hispolon exhibits cytotoxic effects on various human cancer cell lines, including those from bladder, colorectal, and other cancers [, ]. This cytotoxicity, or cell death, suggests hispolon's potential for tumor suppression.

Targeting Signaling Pathways

Hispolon appears to work by suppressing specific signaling pathways within cancer cells. One study identified its ability to inhibit the SRC/STAT3/Survivin pathway, which plays a crucial role in cell survival and proliferation in bladder cancer []. Another study highlighted its potential to target the WNT/β-catenin pathway, a well-known driver of colorectal cancer progression [].

Inducing Apoptosis

Hispolon can trigger apoptosis, a form of programmed cell death, in cancer cells. This eliminates cancer cells without harming healthy tissues [].

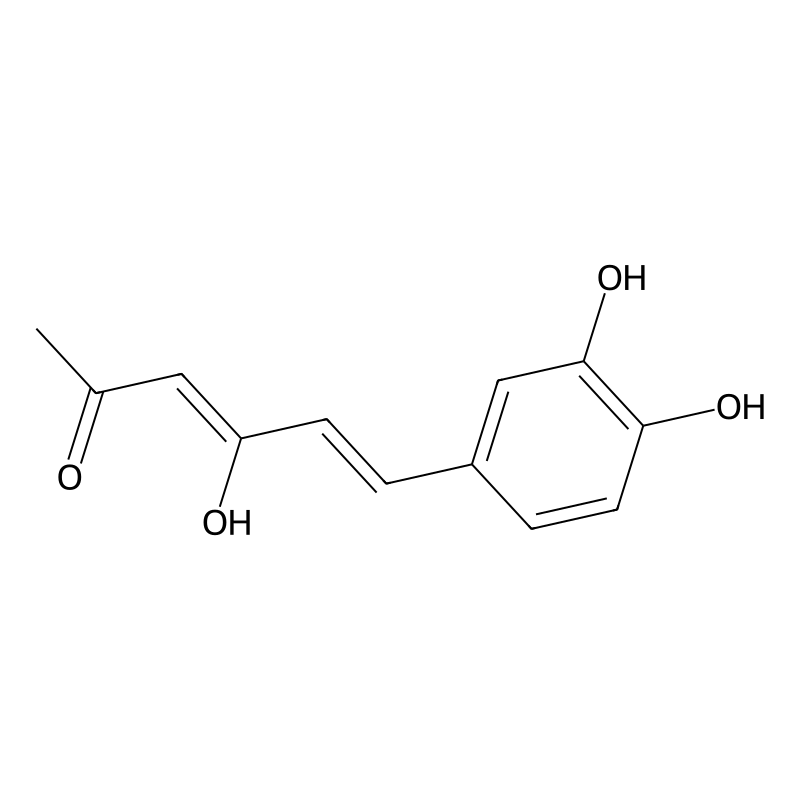

Hispolon is characterized by its complex structure, which includes multiple hydroxyl groups and a phenolic backbone. Its chemical structure can be represented as follows:

- Chemical Formula: C₁₈H₁₈O₇

- Molecular Weight: Approximately 342.34 g/mol

The compound exhibits significant solubility in organic solvents and has been identified as a key bioactive component in various medicinal applications .

Example Reaction

A typical reaction involves hispolon reacting with 4-sulfonamidephenyl hydrazine hydrochloride to produce derivatives with potential antimicrobial properties.

Hispolon exhibits a wide array of biological activities:

- Anticancer Activity: It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2 .

- Anti-inflammatory Effects: Hispolon significantly reduces the production of pro-inflammatory cytokines such as interleukin 6 and tumor necrosis factor-alpha by targeting key signaling pathways like nuclear factor kappa B .

- Antioxidant Properties: The compound demonstrates strong antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .

The synthesis of hispolon can be achieved through various methods:

- Extraction from Natural Sources: Primarily isolated from the fruiting bodies of Phellinus linteus.

- Chemical Synthesis: Involves the reaction of phenolic compounds with specific reagents under controlled conditions to yield hispolon and its derivatives .

Example Synthesis

A notable method involves reacting dihydrohispolon with hydrazine derivatives in an ethanol/pyridine mixture to produce novel pyrazole sulfonamides.

Hispolon has several applications across different fields:

- Pharmaceuticals: Utilized for developing anticancer drugs due to its ability to induce apoptosis in tumor cells.

- Nutraceuticals: Incorporated into dietary supplements for its antioxidant properties.

- Cosmetics: Used in formulations aimed at reducing inflammation and oxidative damage on the skin .

Research indicates that hispolon interacts with various cellular pathways:

- It modulates signaling pathways such as phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase, which are crucial for cell survival and proliferation .

- Studies have shown that hispolon can enhance the efficacy of other therapeutic agents when used in combination therapies against cancer.

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with hispolon regarding their chemical structure and biological activity. Below is a comparison highlighting their uniqueness:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Cinnamic Acid | Similar phenolic structure | Antioxidant | Basic structure without hydroxyl groups |

| Curcumin | Polyphenolic compound | Anti-inflammatory, anticancer | Contains a diketone structure |

| Resveratrol | Polyphenolic compound | Antioxidant, cardioprotective | Known for cardiovascular benefits |

| Quercetin | Flavonoid with phenolic rings | Antioxidant, anti-inflammatory | Strong anti-allergic properties |

Hispolon stands out due to its unique combination of multiple hydroxyl groups that enhance its solubility and reactivity, contributing to its potent biological effects.